molecular formula C9H13BrN2 B597691 (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine CAS No. 1289386-60-2

(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine

Cat. No. B597691
CAS RN: 1289386-60-2
M. Wt: 229.121
InChI Key: HUNIAICFZLLCMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine” can be analyzed using various tools such as MolView . This tool allows you to draw a molecule and convert it into a 3D model for a more detailed view.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in its Material Safety Data Sheet (MSDS). This includes information like melting point, boiling point, density, and more .

Scientific Research Applications

Synthesis and Ligand Behavior

Sterically Demanding Iminopyridine Ligands Iminopyridine ligands, similar in structure to (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine, have been synthesized and studied. These ligands, due to their steric properties, have been involved in the creation of metal complexes with Fe, Pd, Ni, and Co. These complexes demonstrated significant ethylene dimerization selectivity, indicating potential applications in polymer synthesis and catalysis (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).

Novel Derivatives and Biological Activities

Efficient Synthesis of Novel Pyridine-Based Derivatives A study explored the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These compounds demonstrated potential as chiral dopants for liquid crystals and exhibited biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific compounds showing significant efficacy against certain blood clots and bacterial strains (Ahmad et al., 2017).

Coordination Chemistry and Complex Formation

Probing the Effect of Arm Length in Cu(II) Complexes The synthesis of unsymmetrical tripodal amines, including those structurally similar to this compound, led to the formation of mononuclear and dinuclear Cu(II) complexes. These complexes showed that the arm length and types of chelate ring sequences significantly influence the structure formation, potentially impacting the catalytic and electronic properties of these complexes (Keypour et al., 2015).

Manganese(II) Complexes of 2-Aminomethylpyridine-Derived Ligands Manganese(II) complexes were synthesized using ligands derived from 2-aminomethylpyridine, closely related to this compound. These complexes exhibited distinct coordination geometries and magnetic properties, indicating potential applications in magnetic materials and coordination chemistry (Wu et al., 2004).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine”, including handling, storage, and first-aid measures .

properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNIAICFZLLCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693771
Record name N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289386-60-2
Record name N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After a mixture of isopropylamine (2.8 mL), 2-bromopyridine-4-carboxaldehyde (3.00 g), and chloroform (60 mL) was stirred at room temperature, sodium triacetoxyborohydride (10.00 g) was added thereto and the mixture was stirred for 21 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the resulting mixture was then stirred for a while and extracted with chloroform. The organic phase was separated out and the solvent was distilled off under reduced pressure. The resulting residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=88:12-0:100) and (NH silica gel cartridge, hexane:ethyl acetate=90:10-0:100) to afford the title compound (2.64 g).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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